2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile
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Overview
Description
2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile is a heterocyclic compound that features a triazolopyridine core fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with sodium azide to form the triazole ring, followed by coupling with benzonitrile under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Shares the triazolopyridine core but lacks the benzonitrile moiety.
3H-1,2,3-Triazolo[4,5-b]pyridin-3-ol: Similar structure with a hydroxyl group instead of the benzonitrile.
Uniqueness
2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile is unique due to the presence of both the triazolopyridine and benzonitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
Properties
CAS No. |
62052-31-7 |
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Molecular Formula |
C12H7N5 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C12H7N5/c13-8-9-4-1-2-6-11(9)17-12-10(15-16-17)5-3-7-14-12/h1-7H |
InChI Key |
WQWAOZLIKZNJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
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